Crystal System Engineering: Orthorhombic vs. Triclinic Packing
The 2-chloro substitution directs the compound into an orthorhombic Pca2₁ lattice (a=18.363 Å, b=5.285 Å, c=12.509 Å), a fundamentally different packing arrangement from the triclinic P-1 system (a=5.650 Å, b=7.392 Å, c=13.977 Å, α=98.588°, β=91.095°, γ=97.590°) observed for the 4-chloro isomer [1][2]. This difference is critical for downstream formulations requiring specific crystal habits.
| Evidence Dimension | Crystal System and Unit Cell Parameters |
|---|---|
| Target Compound Data | Crystal System: Orthorhombic; Space Group: Pca2₁; a=18.363 Å, b=5.285 Å, c=12.509 Å; V=1214 ų |
| Comparator Or Baseline | 2-(4-Chloroanilino)-1-phenylethanone: Crystal System: Triclinic; Space Group: P-1; a=5.650 Å, b=7.392 Å, c=13.977 Å; V=571.70 ų |
| Quantified Difference | Different space group symmetry; Target compound unit cell volume is 2.12x larger (1214 ų vs. 571.70 ų) |
| Conditions | Single-crystal X-ray diffraction. Target data collected at 173 K; Comparator data collected at 298 K. |
Why This Matters
Inconsistent crystal systems between isomers can cause batch failure in seeded crystallization processes, making the orthorhombic form the required specification for established protocols.
- [1] Anilkumar, H. G., Yathirajan, H. S., Nagaraja, P., & Bolte, M. (2005). (2-Chloroanilino)acetophenone. Acta Cryst. E, 61, o2551-o2552. View Source
- [2] Yao, X.-J., & Yuan, Q. (2011). 2-(4-Chloroanilino)-1-phenylethanone. Acta Cryst. E, 67, o710. View Source
